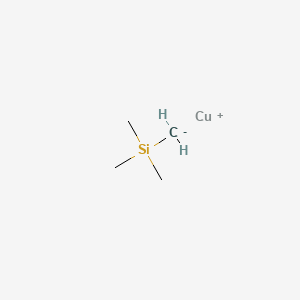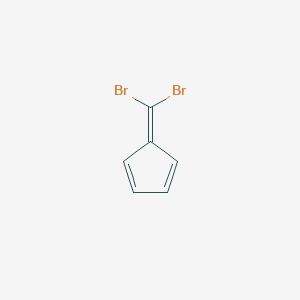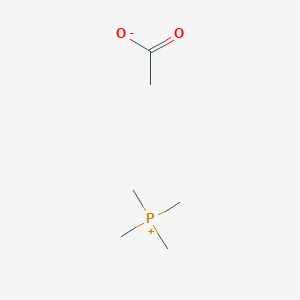
Tetramethylphosphanium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylphosphanium acetate is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a positively charged phosphorus atom bonded to four methyl groups and an acetate anion
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylphosphanium acetate can be synthesized through the reaction of tetramethylphosphine with acetic acid. The reaction typically occurs under mild conditions, with the phosphine acting as a nucleophile and the acetic acid providing the acetate anion. The reaction can be represented as follows:
P(CH3)4+CH3COOH→[P(CH3)4]+[CH3COO]−
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification, crystallization, and drying to obtain the final compound in a usable form.
化学反应分析
Types of Reactions: Tetramethylphosphanium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The acetate anion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tetramethylphosphine oxide.
Reduction: Tetramethylphosphine.
Substitution: Various phosphonium salts depending on the substituent.
科学研究应用
Tetramethylphosphanium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tetramethylphosphanium acetate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. The acetate anion can also participate in reactions, contributing to the overall activity of the compound.
相似化合物的比较
- Tetramethylphosphonium chloride
- Tetramethylphosphonium bromide
- Tetramethylphosphonium iodide
Comparison: Tetramethylphosphanium acetate is unique due to the presence of the acetate anion, which imparts different chemical properties compared to other tetramethylphosphonium salts. The acetate anion can participate in esterification reactions, making it useful in organic synthesis. Additionally, the compound’s solubility and reactivity can vary based on the anion present, highlighting its distinct characteristics.
属性
CAS 编号 |
52987-83-4 |
|---|---|
分子式 |
C6H15O2P |
分子量 |
150.16 g/mol |
IUPAC 名称 |
tetramethylphosphanium;acetate |
InChI |
InChI=1S/C4H12P.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
HYVDRSVZYMKTKG-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].C[P+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


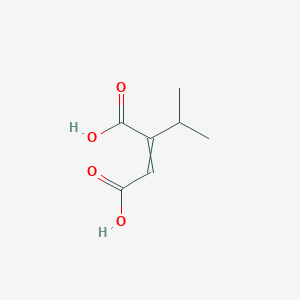
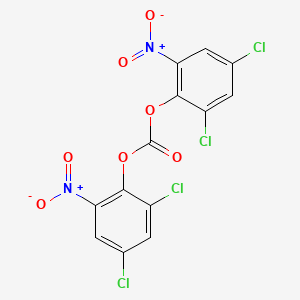
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)


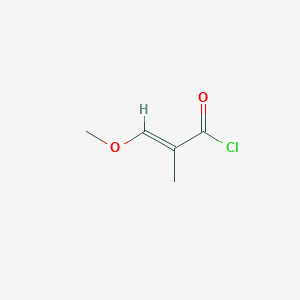
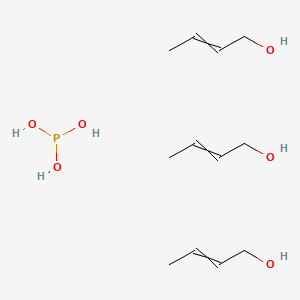
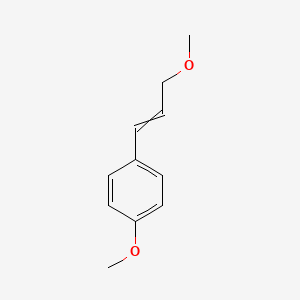
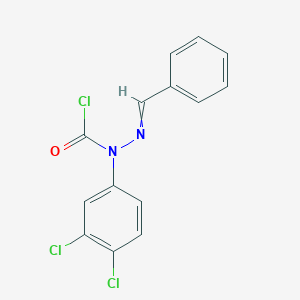


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
